![molecular formula C23H19N3 B13131629 N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline CAS No. 917897-60-0](/img/structure/B13131629.png)
N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline is a complex organic compound that features a bipyridine moiety linked to a phenyl group and a methylaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of a bipyridine derivative with a substituted aniline. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of organic electronic materials and sensors.
作用機序
The mechanism of action of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in similar applications.
2,2’-Bipyridine: Another bipyridine isomer with different coordination properties.
3,3’-Bipyridine: Known for its unique electronic properties and applications in materials science.
Uniqueness
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to the presence of both bipyridine and methylaniline moieties, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
917897-60-0 |
|---|---|
分子式 |
C23H19N3 |
分子量 |
337.4 g/mol |
IUPAC名 |
3-methyl-N-[4-(6-pyridin-4-ylpyridin-3-yl)phenyl]aniline |
InChI |
InChI=1S/C23H19N3/c1-17-3-2-4-22(15-17)26-21-8-5-18(6-9-21)20-7-10-23(25-16-20)19-11-13-24-14-12-19/h2-16,26H,1H3 |
InChIキー |
DUSAVGDVGUFOKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
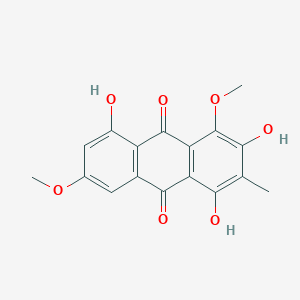
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
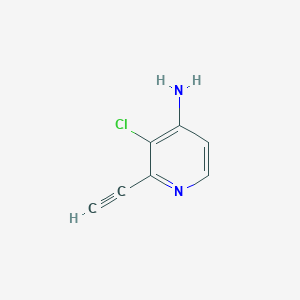
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
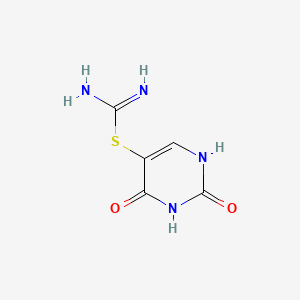
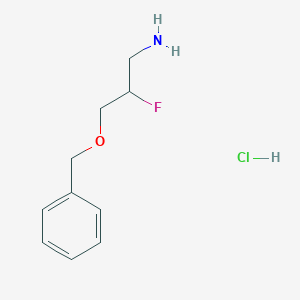

![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
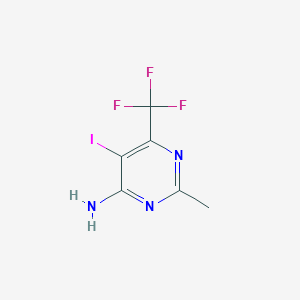
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
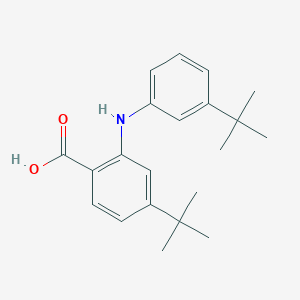

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
